molecular formula C14H15N3O2 B13856241 Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

Katalognummer: B13856241
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: HTXCWMPUVSEACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is a benzoate-derived compound featuring a pyridin-3-ylamino substituent at the 4-position of the benzene ring. This structure combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical. Its synthesis typically involves coupling reactions between substituted pyridines and benzoic acid derivatives, followed by esterification .

Eigenschaften

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16)

InChI-Schlüssel

HTXCWMPUVSEACQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route Overview

The primary synthetic approach to Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate involves the formation of an amide or amine linkage between 4-aminobenzoic acid derivatives and 2-aminopyridine derivatives. The general reaction scheme is:

  • Starting materials: 4-aminobenzoic acid (or its ethyl ester) and 2-aminopyridine.
  • Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) or similar carbodiimides.
  • Catalysts: 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
  • Solvents: Dichloromethane (DCM) or other aprotic solvents.
  • Conditions: Reflux or room temperature stirring depending on scale and reagent reactivity.

This method yields Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate by nucleophilic substitution of the amino group on the pyridine ring to the activated ester of 4-aminobenzoic acid (or its ethyl ester) (Source).

Detailed Reaction Conditions and Steps

Step Reagents & Conditions Description Yield & Notes
1. Activation of 4-aminobenzoic acid 4-aminobenzoic acid + DCC + DMAP in DCM, room temp to reflux Formation of O-acylurea intermediate Efficient activation for coupling
2. Coupling with 2-aminopyridine Addition of 2-aminopyridine, stirring at reflux Nucleophilic attack by amino group on pyridine High yield of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
3. Purification Recrystallization or silica gel chromatography Removal of dicyclohexylurea and other impurities High purity product obtained

Industrial scale synthesis may employ continuous flow reactors to optimize reaction time and yield, as well as automated purification systems (Source).

Alternative Synthetic Routes

Other methods reported in the literature include:

  • Diazotization and substitution: Starting from ethyl 4-aminobenzoate, diazotization with sodium nitrite in acidic conditions followed by substitution with 2-aminopyridine derivatives has been reported. This method involves intermediate formation of diazonium salts and subsequent coupling (Source).

  • Ultrasonically assisted synthesis: Ultrasonic irradiation has been used to accelerate coupling reactions involving cyanoacetamide derivatives and benzoic acid derivatives, which may be adapted for similar pyridine-benzoate couplings. This method reduces reaction time and improves yields compared to conventional heating (Source).

Reaction Mechanism Insights

The coupling reaction mechanism proceeds via:

  • Activation of the carboxylic acid group of 4-aminobenzoic acid by DCC forming an O-acylurea intermediate.
  • Nucleophilic attack by the amino group of 2-aminopyridine on the activated ester.
  • Formation of the amide bond linking the benzoate and aminopyridine moieties.
  • Byproduct dicyclohexylurea precipitates and is removed by filtration.

Catalyst DMAP enhances the nucleophilicity of the amine and stabilizes the intermediate (Source).

Reaction Analysis and Optimization

Reagents and Conditions Comparison

Parameter Conventional Method Ultrasonic Method
Reaction time Several hours to overnight 1–2 hours
Temperature Reflux or room temperature Mild heating (~30 °C)
Yield 80–85% 90–95%
Purity High Higher due to less side reactions

Ultrasonic methods improve reaction kinetics and reduce energy consumption while maintaining or improving product yield and purity (Source).

Purification Techniques

  • Recrystallization: Commonly used to purify the final compound from solvents like acetone or ethyl acetate.
  • Silica gel chromatography: Employed to separate the product from side products and unreacted starting materials, especially on a smaller scale (Source).

Summary Table of Preparation Methods

Method Starting Materials Coupling Agent Catalyst Solvent Conditions Yield Notes
Carbodiimide coupling 4-aminobenzoic acid + 2-aminopyridine DCC DMAP DCM Reflux or RT 80–90% Industrially scalable
Diazotization-substitution Ethyl 4-aminobenzoate + NaNO2 + 2-aminopyridine NA NA AcOH/H2O 0–30 °C ~85% Intermediate diazonium salt
Ultrasonic-assisted coupling Cyanoacetamide derivatives + benzoic acid esters OxymaPure/DIC DIEA Ethanol/DMF 30 °C, 1–2 h 90–95% Faster, higher yield

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Hydrogen Bonding: The 2-aminopyridine group in Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate provides stronger hydrogen-bonding capacity compared to WEFQEG and VABTAV, which rely on phenolic -OH groups .
  • Solubility : The ethyl ester group offers intermediate lipophilicity between methyl (lower) and tert-butyl (higher) derivatives .

Crystallographic and Conformational Differences

Crystal structure analyses (CSD database) reveal that Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate forms planar, layered structures via N–H⋯O and N–H⋯π interactions. In contrast:

  • WEFQEG adopts a helical arrangement due to intramolecular hydrogen bonds between the phenolic -OH and ester carbonyl .
  • VABTAV displays distorted packing due to steric clashes from tert-butyl groups, reducing crystallinity .

Pharmacological Potential

  • Aquaporin Inhibition: Similar to carbamoylamino derivatives, it may inhibit aquaporin-3/7 via competitive hydrogen bonding at the channel pore .
  • Kinase Modulation: The pyridine-amino group could mimic ATP-binding motifs, akin to thieno-pyrimidine compounds .

Biologische Aktivität

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate can be characterized by its structural components, which include an ethyl ester group, an amino group, and a pyridine moiety. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Bacillus subtilisEffective
Klebsiella pneumoniaeEffective

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, though specific mechanisms require further elucidation .

Anticancer Properties

Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate has shown promising results in anticancer assays. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)15.8
HeLa (Cervical cancer)10.2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell proliferation pathways .

The biological activity of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.
  • Reactive Intermediates : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
  • Targeting Hypoxic Tumors : Some derivatives are designed to exploit low oxygen conditions typical in solid tumors, enhancing their anticancer efficacy .

Case Studies

A notable study investigated the effects of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate on human cancer cells under hypoxic conditions. The results indicated a significantly lower IC50 value compared to normoxic conditions, suggesting enhanced selectivity for tumor cells in low oxygen environments .

In another study focusing on its antimicrobial properties, the compound was tested against resistant strains of bacteria, demonstrating effectiveness where traditional antibiotics failed. This positions it as a potential candidate for developing new antimicrobial agents .

Q & A

What are the common synthetic routes for Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate, and how can reaction conditions be optimized?

Basic Research Question
The compound is typically synthesized via condensation reactions between 2-aminopyridin-3-amine and ethyl 4-aminobenzoate derivatives. A refluxing method using polar aprotic solvents (e.g., DMSO) with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is commonly employed to form the amide bond . Optimization involves adjusting stoichiometry, reaction time (e.g., 20–24 hours), and temperature (room temperature to 80°C) to maximize yield. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion.

What spectroscopic and chromatographic methods are most effective for characterizing Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate?

Basic Research Question
Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3) to confirm aromatic proton environments and amine/ester functional groups. For example, ethyl ester protons appear as a quartet at ~4.3 ppm (δ) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • FT-IR : Absorption bands for N-H (3300–3500 cm1^{-1}), C=O (ester, ~1700 cm1^{-1}), and C-N (1250–1350 cm1^{-1}) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

How can structural ambiguities in Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate be resolved using crystallographic methods?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsional conformations, and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key steps:

  • Grow high-quality crystals via vapor diffusion or slow evaporation.
  • Collect data at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refine using SHELXL, focusing on anisotropic displacement parameters and resolving disorder (if present). For example, dihedral angles between the pyridine and benzoate rings can clarify planarity .

How should researchers address contradictions between experimental spectral data and computational predictions?

Advanced Research Question
Discrepancies (e.g., NMR chemical shifts deviating from DFT calculations) require:

  • Validation of computational models : Re-optimize geometry using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) in Gaussian or ORCA.
  • Solvent effects : Include solvent corrections (e.g., PCM model) for NMR predictions .
  • Dynamic effects : Consider rotameric equilibria or proton exchange processes (e.g., using EXSY NMR) .

What strategies are used to study structure-activity relationships (SAR) for Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate derivatives?

Advanced Research Question
SAR studies involve systematic substitution at the pyridine or benzoate moieties. For example:

  • Pyridine modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) to enhance hydrogen-bonding interactions .
  • Benzoate substitutions : Replacing the ethyl ester with bulkier groups (e.g., tert-butyl) to probe steric effects .
  • Biological assays : Pair synthetic derivatives with enzymatic or cellular assays (e.g., kinase inhibition) to correlate structural changes with activity .

What challenges arise in achieving regioselectivity during the synthesis of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate analogs?

Advanced Research Question
Competing reactivity at the pyridine’s amino group and benzoate’s para-position can lead to byproducts. Mitigation strategies include:

  • Protecting groups : Temporarily block the pyridine amine with tert-butoxycarbonyl (Boc) before coupling .
  • Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective C-N bond formation .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature to favor the desired regioisomer .

How does the stability of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate vary under different storage and experimental conditions?

Advanced Research Question
Stability is influenced by:

  • pH : Hydrolysis of the ester group occurs in acidic/basic conditions (e.g., t1/2_{1/2} < 24 hours at pH < 3 or > 10) .
  • Light/Oxygen : Store under inert gas (N2_2) in amber vials to prevent photodegradation and oxidation .
  • Temperature : Long-term storage at −20°C is recommended; avoid repeated freeze-thaw cycles .

What computational approaches are used to predict the electronic properties of Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., using Gaussian or VASP) model:

  • Frontier molecular orbitals : HOMO-LUMO gaps to predict reactivity and charge transfer .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amino group) for reaction planning .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.